Physicochemical Differentiation: Neutral Lipophilic Scaffold vs. Ionizable Tropane Alkaloids
Bicyclo[3.2.1]octan-3-one presents a neutral, all-carbon ketone profile, whereas tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) and nortropinone are basic amines with pH-dependent ionization. The target compound's XLogP3 of 1.6 [1] exceeds tropinone's XLogP of ~0.30–0.75 by 1.3–0.85 log units, indicating substantially higher membrane permeability. Topological polar surface area (TPSA) is 17.1 Ų for the target compound [1] vs. 20.31 Ų for tropinone . Critically, bicyclo[3.2.1]octan-3-one possesses zero hydrogen-bond donors [1], while nortropinone contains one N–H donor, altering blood–brain barrier penetration potential and solubility profiles. The sp³ carbon fraction of 0.88 [2] confers high three-dimensionality (Fsp³), aligning with modern medicinal chemistry preferences for increasing clinical success rates [3].
| Evidence Dimension | Lipophilicity (XLogP3) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.6; TPSA = 17.1 Ų; HBD = 0; HBA = 1; sp³ C fraction = 0.88; rotatable bonds = 0 |
| Comparator Or Baseline | Tropinone: XLogP = 0.30 (or AlogP = 0.81); TPSA = 20.31 Ų; HBD = 0; HBA = 2; basic pKa ~8–9. Nortropinone: HBD = 1. |
| Quantified Difference | ΔXLogP ≈ +1.3 log units (or +0.85 vs. AlogP); ΔTPSA = −3.21 Ų; absence of ionizable amine vs. pKa ~8–9 |
| Conditions | Computed physicochemical properties (PubChem XLogP3, ACD/Labs Percepta); Molaid sp³ fraction calculation |
Why This Matters
The neutral, more lipophilic profile of bicyclo[3.2.1]octan-3-one avoids the amine-related polypharmacology (aminergic receptor binding, hERG liability) inherent to tropane alkaloids, making it a cleaner starting scaffold for CNS and metabolic disease drug discovery programs where off-target minimization is prioritized.
- [1] PubChem Compound Summary for CID 139709, Bicyclo(3.2.1)octan-3-one. XLogP3-AA = 1.6; TPSA = 17.1 Ų; HBD = 0; HBA = 1. View Source
- [2] Molaid Compound Database, Bicyclo-<3.2.1>-octan-3-on (14252-05-2). sp³ hybridized carbon ratio = 0.88; rotatable bonds = 0. View Source
- [3] Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009, 52, 6752–6756. (Foundational reference establishing Fsp³–clinical success correlation). View Source
